Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride
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Overview
Description
Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is an organometallic compound with the chemical formula
C31H22Cl2Zr
. This compound is notable for its use as a catalyst in various organic synthesis reactions, particularly in polymerization processes[1][1].Mechanism of Action
Target of Action
Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is an organometallic compound . Its primary targets are organic compounds, particularly olefins. Olefins, also known as alkenes, are hydrocarbons that contain a carbon-carbon double bond. They play a crucial role in the chemical industry as they are the building blocks for a wide range of polymers and other chemical products.
Mode of Action
The compound acts as a catalyst in the polymerization of olefins. It facilitates the reaction by reducing the activation energy, thereby increasing the rate of the reaction. The catalyst interacts with the olefins, enabling them to react with each other to form long-chain polymers.
Biochemical Pathways
It is known that the compound plays a pivotal role in the olefin polymerization pathway.
Result of Action
The primary result of the action of this compound is the formation of polymers from olefins. These polymers have a wide range of applications in various industries, including the production of plastics, resins, and synthetic fibers.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, ventilated warehouse, away from fire and heat sources . Furthermore, it should be handled in a well-ventilated area to avoid inhalation . The compound should also be kept in a tightly closed container to maintain its stability .
Biochemical Analysis
Biochemical Properties
Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride plays a significant role in biochemical reactions as a catalyst. It interacts with various enzymes and proteins to facilitate the polymerization of olefins. The compound reduces the activation energy required for these reactions, thereby increasing the reaction rate. It interacts with olefins, enabling them to react with each other to form long-chain polymers . The nature of these interactions is primarily catalytic, where the compound acts as a mediator to accelerate the reaction without being consumed in the process .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic properties can lead to changes in the cellular environment, promoting or inhibiting specific biochemical pathways . For instance, its role in polymerization reactions can impact the synthesis of cellular components, thereby influencing overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a catalyst in the polymerization of olefins by reducing the activation energy required for the reaction. This process involves the compound interacting with olefins, facilitating their reaction to form long-chain polymers . Additionally, the compound may influence enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its catalytic properties over extended periods . Degradation can occur under certain conditions, leading to a decrease in its effectiveness as a catalyst.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively catalyzes biochemical reactions without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects are also noted, where a specific dosage is required to achieve the desired catalytic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride typically involves multiple steps:
Formation of the Cyclopentadienyl and Fluorenyl Ligands: The cyclopentadienyl and fluorenyl ligands are prepared separately through reactions involving cyclopentadiene and fluorene, respectively.
Ligand Coordination: These ligands are then coordinated to a zirconium center. This step often involves the use of zirconium tetrachloride (ZrCl4) as the zirconium source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
High-Pressure Reactors: To ensure complete reactions and high yields.
Purification Steps: Including recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride undergoes several types of chemical reactions:
Polymerization: It acts as a catalyst in the polymerization of olefins, facilitating the formation of long-chain polymers.
Substitution Reactions: The compound can participate in substitution reactions where ligands are replaced by other groups.
Oxidation and Reduction: It can undergo redox reactions, although these are less common compared to its catalytic applications.
Common Reagents and Conditions
Polymerization: Typically conducted in the presence of co-catalysts such as methylaluminoxane (MAO) under inert atmosphere conditions.
Substitution: Often involves reagents like halides or alkyl groups under controlled temperatures and inert atmospheres.
Oxidation/Reduction: Requires specific oxidizing or reducing agents depending on the desired transformation.
Major Products
Polymerization: Produces polymers such as polyethylene or polypropylene.
Substitution: Results in modified zirconium complexes with different ligands.
Oxidation/Reduction: Leads to changes in the oxidation state of the zirconium center, forming various zirconium species.
Scientific Research Applications
Chemistry
Catalysis: Widely used as a catalyst in the polymerization of olefins, contributing to the production of various plastics.
Organic Synthesis: Facilitates complex organic transformations, including asymmetric synthesis and cycloaddition reactions[][1].
Biology and Medicine
Drug Development:
Industry
Polymer Industry: Essential in the production of high-density polyethylene (HDPE) and other polymers.
Material Science: Used in the synthesis of advanced materials with specific properties[][1].
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride: Another zirconium-based catalyst used in polymerization.
Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)titanium dichloride: Similar structure but with titanium instead of zirconium.
Uniqueness
Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride is unique due to its specific ligand arrangement, which provides a balance of stability and reactivity, making it highly effective in catalysis compared to other similar compounds .
Properties
CAS No. |
132510-07-7 |
---|---|
Molecular Formula |
C31H22.Cl2Zr |
Molecular Weight |
556.64 |
Origin of Product |
United States |
Q1: How does Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride contribute to the synthesis of stereoregular polymers?
A1: this compound acts as a Ziegler-Natta catalyst []. These catalysts are known for their ability to control the stereochemistry of polymerization reactions, leading to the formation of polymers with specific tacticity (the arrangement of substituent groups along the polymer chain). In this specific case, the catalyst facilitates the stereospecific polymerization of N-alkenyl carbazole monomers, resulting in either isotactic or syndiotactic poly(N-alkenyl-carbazole)s, depending on the specific reaction conditions.
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